3-(4-Chloro-3-methylphenyl)oxetan-3-ol
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Overview
Description
3-(4-Chloro-3-methylphenyl)oxetan-3-ol is an organic compound with the molecular formula C10H11ClO2 It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)oxetan-3-ol typically involves the reaction of 4-chloro-3-methylphenyl derivatives with oxetane precursors. One common method is the ring-opening reaction of epichlorohydrin with 4-chloro-3-methylphenyl derivatives in the presence of a base, such as sodium hydroxide, to form the desired oxetan-3-ol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)oxetan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-3-methylphenyl)oxetan-3-ol
- 3-(4-Bromophenyl)oxetan-3-ol
- 3-(4-Methylphenyl)oxetan-3-ol
Uniqueness
3-(4-Chloro-3-methylphenyl)oxetan-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making this compound versatile for synthetic applications .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-8(2-3-9(7)11)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3 |
InChI Key |
SXCVICVHRPGOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(COC2)O)Cl |
Origin of Product |
United States |
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